4-(Acetoxy)pyridine-3-boronic acid pinacol ester
Overview
Description
4-(Acetoxy)pyridine-3-boronic acid pinacol ester is an organoboron compound that has gained significant attention in the field of organic synthesis. This compound is particularly valuable due to its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both acetoxy and boronic acid pinacol ester groups in its structure makes it a versatile reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetoxy)pyridine-3-boronic acid pinacol ester typically involves the borylation of 4-(Acetoxy)pyridine. One common method is the use of bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under inert atmosphere conditions, often using a base such as potassium carbonate to facilitate the process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can significantly enhance the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(Acetoxy)pyridine-3-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid pinacol ester with aryl or vinyl halides in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic acid group, often using a radical approach.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate, used to facilitate the borylation process.
Radical Initiators: Used in protodeboronation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Hydrocarbons: Formed through protodeboronation reactions.
Scientific Research Applications
4-(Acetoxy)pyridine-3-boronic acid pinacol ester has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds, particularly as inhibitors of specific enzymes.
Material Science: Utilized in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Acetoxy)pyridine-3-boronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide.
Transmetalation: The boronic acid pinacol ester transfers its organic group to the palladium complex.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Similar Compounds
4-Pyridineboronic Acid Pinacol Ester: Similar structure but lacks the acetoxy group.
4-Aminophenylboronic Acid Pinacol Ester: Contains an amino group instead of an acetoxy group.
Uniqueness
4-(Acetoxy)pyridine-3-boronic acid pinacol ester is unique due to the presence of both acetoxy and boronic acid pinacol ester groups, which provide distinct reactivity and versatility in various chemical transformations.
Properties
IUPAC Name |
[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO4/c1-9(16)17-11-6-7-15-8-10(11)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBAPQUVFGNVCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601149429 | |
Record name | 4-Pyridinol, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 4-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601149429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096338-81-5 | |
Record name | 4-Pyridinol, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 4-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096338-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyridinol, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 4-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601149429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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